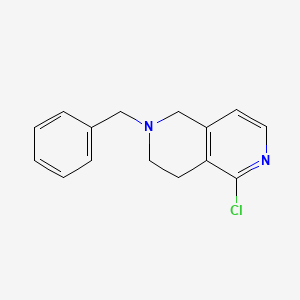

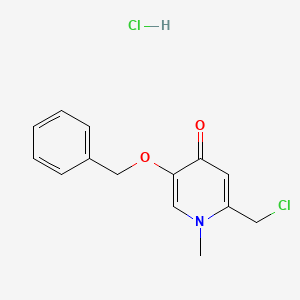

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Descripción general

Descripción

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (2B5C-1,2,3,4-THN) is a synthetic heterocyclic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has a unique chemical structure that makes it an attractive candidate for further research. It has also been found to possess a number of interesting biochemical and physiological effects, as well as potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Biological Activities and Therapeutic Applications

1,8‐Naphthyridine derivatives, a closely related group of compounds, exhibit a variety of interesting biological activities, making them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti‐inflammatory, analgesic, and potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Moreover, these derivatives have shown anti‐osteoporotic, anti‐allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti‐hypertensive, and anti‐oxidant activities. The extensive range of biological properties of these compounds underscores their significance in drug discovery and development (Madaan et al., 2015).

Role in Environmental and Analytical Chemistry

In addition to their biological applications, derivatives of naphthyridines and related compounds have been studied for their environmental significance. For example, phthalocyanine and naphthalocyanine derivatives have been evaluated as corrosion inhibitors, highlighting their importance in protecting materials in various industrial applications. These compounds form strong chelating complexes with metallic atoms due to their nitrogen atoms and aromatic rings, acting as excellent anticorrosive materials in aqueous and coating conditions for metal/electrolyte systems (Verma et al., 2021).

Advanced Materials and Chemical Synthesis

The versatility of naphthyridine derivatives extends to the field of materials science and chemical synthesis. They have been incorporated into conjugated polymers for electronic devices, demonstrating the potential to enhance the performance of organic donor–acceptor type polymers used in electronic applications. This underlines the role of naphthyridine derivatives in the advancement of materials science, contributing to the development of high-performance electronic devices (Deng et al., 2019).

Propiedades

IUPAC Name |

2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQVIIUHJIPKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676657 | |

| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

CAS RN |

1104027-46-4 | |

| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)